环丙基(苯基)甲胺

描述

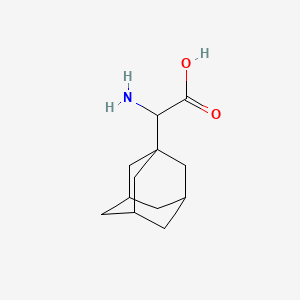

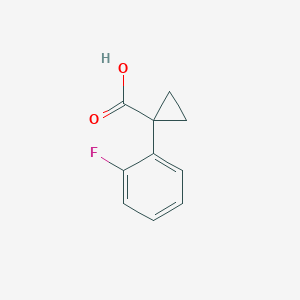

Cyclopropyl(phenyl)methanamine is a chemical compound with the molecular formula C10H13N . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine often involves the use of a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide . This process allows for the creation of a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks .Molecular Structure Analysis

The molecular structure of Cyclopropyl(phenyl)methanamine consists of a cyclopropyl group attached to a phenyl group and a methanamine . The average mass of the molecule is 147.217 Da, and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis

Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine can undergo various chemical reactions. For instance, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can be used to create these compounds . Divergent, orthogonal derivatization can be achieved through hydrolysis, reduction, amidation, and oxidation reactions, as well as sulfoxide–magnesium exchange/functionalization .Physical And Chemical Properties Analysis

Cyclopropyl(phenyl)methanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

合成和化学性质

- 环丙基4‐(3‐(1H‐咪唑-4-基)丙氧基)苯甲酮(西普罗西凡):一种新型组织胺H3受体拮抗剂,其制备的关键反应基于对乙酰基氟芳烃的SNAr反应 (Stark, 2000)。

- 对映选择性2-(2-芳基环丙基)甘氨酸的合成:利用环丙烷化CC键与碘化三甲基亚砜的反应,制备出光学纯度高的(2-芳基环丙基)(呋喃-2-基)甲胺 (Demir et al., 2004)。

抗癌活性

- 钯(II)和铂(II)配合物:这些基于席夫碱配体,包括R-(苯基)甲胺,对各种人类癌细胞系表现出显著的抗癌活性 (Mbugua et al., 2020)。

催化和化学反应

- 镍基二氢吡喃的形成:环丙基苯酮的衍生物经氧化加成反应与Ni(PCy3)反应,形成了镍基二氢吡喃,这是环加成反应的关键中间体 (Ogoshi et al., 2006)。

- **基于喹唑啉的钌配合物的高效转移氢化反应**:利用(4-苯基喹唑啉-2-基)甲胺,这些催化剂在对乙酰苯酮衍生物的转移氢化反应中表现出高的转化率 (Karabuğa等,2015)。

组合化学

- 合成树脂结合的环丙基苯甲酮:开发了一种高效的一锅法合成这些化合物的方法,作为结构多样的脂环化合物的组合支架 (Grover et al., 2004)。

抗微生物和抗结核活性

- 芳氧基苯基环丙基甲酮:这些化合物在体外对结核分枝杆菌表现出显著活性,其中一些对多药耐药菌株也表现出活性 (Dwivedi et al., 2005)。

- 烷基氨基芳基环丙基甲酮:在体外显示出良好的抗结核活性,并选择性地抑制疟原虫的生长,分子对接研究表明它们的作用模式 (Ajay et al., 2010)。

其他应用

- 金属依赖性细胞毒行为:使用含有席夫碱配体的铜和铂配合物,包括苯基甲胺衍生物,展示了不同的细胞毒活性,突显了金属离子在生物活性中的作用 (Grau et al., 2018)。2. 抗结核和抗微生物剂:环丙基(苯基)甲胺衍生物对结核分枝杆菌和其他微生物菌株表现出显著活性,表明它们作为治疗剂的潜力 (Anand et al., 2013)。

安全和危害

未来方向

Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine are widely used in medicinal chemistry and drug discovery . They present new design elements and novel bond vectors, enriching current lead-like and fragment compound libraries . Therefore, the future directions of Cyclopropyl(phenyl)methanamine could involve its use in the development of new pharmaceuticals and the exploration of new regions of chemical space .

作用机制

Target of Action

Similar compounds like methenamine are known to act as urinary tract antiseptics and antibacterial drugs, suggesting that Cyclopropyl(phenyl)methanamine might have similar targets.

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Cyclopropane, a structural motif in the compound, is known to be involved in two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Pharmacokinetics

It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Similar compounds like indole derivatives are known to possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

属性

IUPAC Name |

cyclopropyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSQPUGEDLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391007 | |

| Record name | cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23459-38-3 | |

| Record name | cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-1-phenylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

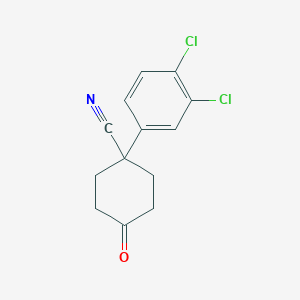

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)